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Compound of Interest

Compound Name: Coerulescine

Cat. No.: B1252304 Get Quote

Coerulescine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Coerulescine is a naturally occurring oxindole alkaloid belonging to the spiro[pyrrolidin-3,3′-

oxindole] class of compounds.[1][2] First isolated from the plant Phalaris coerulescens, it

shares a core structural framework with other biologically active alkaloids.[1][2] This technical

guide provides a comprehensive overview of Coerulescine, including its chemical identity,

physicochemical properties, a detailed synthetic protocol, and an exploration of the biological

activities associated with its structural class.

Chemical Identity and Physicochemical Properties
Coerulescine is a chiral molecule, and its properties can be specific to its enantiomeric form.

The following tables summarize key identification and physicochemical data for Coerulescine.

Table 1: Chemical Identifiers for Coerulescine
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Identifier Value

IUPAC Name

(3R)-1'-methylspiro[1H-indole-3,3'-pyrrolidine]-2-

one / (S)-1'-methylspiro[indoline-3,3'-

pyrrolidin]-2-one

CAS Number 1662684-45-8 ((S)-(+)-Coerulescine)

Chemical Formula C₁₂H₁₄N₂O

Molar Mass 202.26 g/mol

Table 2: Physicochemical Data for Coerulescine

Property Value

Density 1.2 ± 0.1 g/cm³

Boiling Point 378.8 ± 42.0 °C at 760 mmHg

Flash Point 182.9 ± 27.9 °C

Synthesis of (±)-Coerulescine
The total synthesis of racemic Coerulescine has been achieved through a multi-step process.

The following is a detailed experimental protocol adapted from published literature.[2][3][4]

Experimental Protocol: Total Synthesis of (±)-
Coerulescine
This synthesis involves a Wittig olefination–Claisen rearrangement strategy to construct the

core structure, followed by a series of transformations to yield the final product.[3]

Wittig Olefination and Claisen Rearrangement:

Allyloxymethyl)triphenylphosphonium chloride is reacted with sodium tert-butoxide in

tetrahydrofuran (THF) at 0 °C.
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The resulting ylide is then reacted with an appropriate indole derivative to perform the

Wittig olefination.

The product of the Wittig reaction is heated in refluxing xylene to induce a Claisen

rearrangement, yielding a 4-pentenal derivative.[3]

Oxidation and Esterification:

The aldehyde from the previous step is oxidized to a carboxylic acid using Jones reagent

in acetone.

The resulting acid is then esterified by treatment with ethanol and sulfuric acid.[3]

Reductive Cyclization:

The ester is subjected to reductive cyclization using zinc and ammonium chloride in

refluxing ethanol to form the oxindole ring system.[3]

Protection and Functionalization:

The amide nitrogen of the oxindole is protected with a di-tert-butyl dicarbonate ((Boc)₂O)

group in the presence of sodium hydride in THF at 0 °C.

The protected oxindole is then treated with sodium hydride and ethyl chloroformate in THF

at 0 °C.[3]

Oxidative Cleavage and Reductive Amination:

The allyl group is subjected to oxidative cleavage using a catalytic amount of osmium

tetroxide and N-methylmorpholine N-oxide (NMO), followed by treatment with sodium

metaperiodate on silica in dichloromethane to yield an aldehyde.

Reductive amination of the aldehyde is then carried out with methylamine hydrochloride

and sodium cyanoborohydride (NaBH₃CN) in THF to form the spiro-pyrrolidine ring.[3]

Deprotection and Final Reduction:
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The Boc protecting group is removed by treating the compound with 2.5 M aqueous

hydrochloric acid in refluxing THF.

The final step involves a chemoselective reduction of the amide with n-butyllithium (n-

BuLi) and lithium aluminum hydride (LAH) in THF to yield (±)-coerulescine.[3]

Synthetic Workflow Diagram
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Synthetic pathway for (±)-Coerulescine.

Biological Activity of the Spiro[pyrrolidin-3,3′-
oxindole] Class
While specific biological activity and signaling pathway data for Coerulescine itself are not

extensively documented in publicly available literature, the broader class of spiro[pyrrolidin-3,3′-

oxindole] alkaloids has been the subject of significant research, revealing a range of biological

activities.[1][5][6]

General Biological Activities
Anticancer Activity: Several synthetic and natural spiro[pyrrolidin-3,3′-oxindole] derivatives

have demonstrated potent antiproliferative properties against various cancer cell lines.[7][8]

For instance, some analogs show exceptional inhibitory activity against MCF-7 breast cancer

cells.[7] The mechanism of action for some of these compounds involves the inhibition of

tubulin polymerization or the disruption of the p53-MDM2 protein-protein interaction.[7][9]

Antimicrobial and Antifungal Properties: Compounds within this class have exhibited

antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as

antifungal properties.[1][6]

μ-Opioid Receptor Binding: Certain spirooxindole alkaloids isolated from Mitragyna speciosa

have shown promising binding affinities for the μ-opioid receptor.[1][9]
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5-HT6 Receptor Ligands: Synthetic derivatives of coerulescine have been investigated as

new ligands for the 5-HT6 serotonin receptor, suggesting potential applications in

neuroscience.[5]

Putative Signaling Pathway Involvement
The diverse biological activities of spiro[pyrrolidin-3,3′-oxindole] alkaloids suggest their

interaction with multiple cellular signaling pathways. Based on the activities of related

compounds, a potential, though unconfirmed for Coerulescine, mechanism of action could

involve the modulation of pathways critical for cell cycle progression and apoptosis. For

example, the inhibition of the p53-MDM2 interaction by some analogs directly impacts the p53

signaling pathway, a crucial regulator of cell fate.
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(e.g., MI-5)
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Inhibition of the p53-MDM2 interaction by some spirooxindoles.

Conclusion
Coerulescine represents an intriguing natural product with a synthetically accessible scaffold.

While its specific biological functions remain to be fully elucidated, the diverse activities of the
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broader spiro[pyrrolidin-3,3′-oxindole] class highlight the potential of these compounds as

valuable leads in drug discovery. Further research into the specific biological targets and

signaling pathways of Coerulescine is warranted to unlock its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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